Cas no 886922-73-2 (2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole)

2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1-[(3-methylphenyl)methyl]-2-methylsulfonylbenzimidazole
- 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole
-
- インチ: 1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3
- InChIKey: QMRMXZFJXXRGJA-UHFFFAOYSA-N
- SMILES: C1(S(C)(=O)=O)N(CC2=CC=CC(C)=C2)C2=CC=CC=C2N=1
2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0068-20μmol |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-4mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-2mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-2μmol |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-3mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-1mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-30mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-5mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-15mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2640-0068-20mg |
2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |
886922-73-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazoleに関する追加情報
Introduction to 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole (CAS No. 886922-73-2) in Modern Chemical and Pharmaceutical Research
2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole, identified by the chemical identifier CAS No. 886922-73-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the benzodiazepine class, which is well-documented for its role in pharmacology, particularly in the development of anxiolytics, sedatives, and muscle relaxants. The presence of a methanesulfonyl group and a 3-methylphenyl substituent in its molecular structure contributes to its distinct chemical profile, making it a subject of interest for further exploration.
The benzodiazepine core of 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole is known for its ability to interact with the gamma-aminobutyric acid (GABA) receptor system, which is central to the modulation of neuronal excitability. This interaction is pivotal in the compound's potential therapeutic applications, particularly in managing conditions associated with excessive neuronal activity. Recent advancements in pharmacological research have highlighted the importance of fine-tuning the structural features of benzodiazepine derivatives to enhance their efficacy while minimizing side effects.
In recent years, synthetic modifications of benzodiazepine derivatives have been extensively studied to develop compounds with improved pharmacokinetic profiles and reduced dependence liability. The introduction of a methanesulfonyl group at the 2-position and a 3-methylphenyl moiety at the 1-position in 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole appears to be a strategic design choice aimed at optimizing receptor binding affinity and metabolic stability. Such modifications are critical in ensuring that the compound exhibits desirable pharmacological properties while maintaining safety.
One of the most compelling aspects of 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole is its potential as a lead compound for further drug development. The structural features of this molecule make it a versatile scaffold for medicinal chemists to explore various analogs with tailored biological activities. For instance, studies have shown that substituents at specific positions on the benzodiazepine ring can significantly influence the compound's binding affinity to GABA receptors and other relevant targets. This underscores the importance of structural optimization in drug design.
The 3-methylphenyl substituent in particular has been implicated in enhancing the lipophilicity of benzodiazepine derivatives, which can improve their ability to cross the blood-brain barrier. This property is especially valuable in developing compounds that require central nervous system (CNS) activity. Additionally, the methanesulfonyl group may contribute to metabolic stability by resisting hydrolysis under physiological conditions, thereby extending the half-life of the compound within the body.
Recent research has also explored the computational modeling and virtual screening techniques to identify potential binding interactions between 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole and biological targets. These approaches have enabled researchers to predict pharmacokinetic parameters and potential side effects before conducting expensive wet-lab experiments. Such high-throughput computational methods are becoming increasingly integral in modern drug discovery pipelines.
The synthesis of 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also demonstrate the feasibility of producing such specialized compounds on a laboratory scale.
In conclusion,2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into benzodiazepine derivatives,CAS No. 886922-73-2 will likely play a significant role in shaping future advancements in chemical and pharmaceutical sciences.
886922-73-2 (2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole) Related Products
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)
- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 28173-62-8(2-(1-Adamantyl)oxirane)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 1105199-83-4(3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)




